molecular formula C23H24N4O4S B11384707 N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11384707
M. Wt: 452.5 g/mol
InChI Key: SAKGQONQGATDLO-UHFFFAOYSA-N
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Description

N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a dihydropyridazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide involves multiple steps. One common method starts with the preparation of 4-[(3-methylpiperidin-1-yl)sulfonyl]aniline . This intermediate is then reacted with various reagents under controlled conditions to form the final compound. The reaction conditions typically involve the use of solvents such as ethanol and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry.

Properties

Molecular Formula

C23H24N4O4S

Molecular Weight

452.5 g/mol

IUPAC Name

N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-4-oxo-1-phenylpyridazine-3-carboxamide

InChI

InChI=1S/C23H24N4O4S/c1-17-6-5-14-26(16-17)32(30,31)20-11-9-18(10-12-20)24-23(29)22-21(28)13-15-27(25-22)19-7-3-2-4-8-19/h2-4,7-13,15,17H,5-6,14,16H2,1H3,(H,24,29)

InChI Key

SAKGQONQGATDLO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NN(C=CC3=O)C4=CC=CC=C4

Origin of Product

United States

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